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Compound of Interest

Compound Name: Bis(4-formylphenyl)phenylamine

Cat. No.: B186303 Get Quote

A comprehensive technical guide on the discovery, historical synthesis, and experimental

protocols for 4,4'-Diformyltriphenylamine, a pivotal building block in the advancement of

materials science and organic electronics.

Introduction
4,4'-Diformyltriphenylamine, also known as 4,4'-(Phenylimino)bisbenzaldehyde, is a

trifunctional aromatic amine that has garnered significant attention in the scientific community.

Its unique molecular architecture, featuring a central nitrogen atom bonded to three phenyl

rings, two of which are functionalized with aldehyde groups at the para positions, makes it a

versatile precursor for a wide array of complex organic molecules. This guide delves into the

historical context of its synthesis, provides detailed experimental methodologies for its

preparation, and presents key characterization data. The primary applications of this compound

lie in the synthesis of advanced materials, including Schiff base macrocycles, organic dyes for

dye-sensitized solar cells (DSSCs), and polymers with unique photophysical properties.

Historical Context and Discovery
The synthesis of 4,4'-Diformyltriphenylamine is intrinsically linked to the development of one of

the most important reactions in organic chemistry: the Vilsmeier-Haack reaction. First reported

by Anton Vilsmeier and Albrecht Haack in 1927, this reaction provides a mild and efficient

method for the formylation of electron-rich aromatic compounds. While the Vilsmeier-Haack

reaction was established early in the 20th century, the specific application of this reaction to
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triphenylamine to yield its diformyl derivative appeared later in the scientific literature as the

demand for functionalized triphenylamine-based materials grew.

Early investigations into the formylation of triphenylamine often resulted in a mixture of mono-,

di-, and trisubstituted products. The optimization of reaction conditions to selectively favor the

formation of 4,4'-Diformyltriphenylamine has been a subject of study, with a key publication in

2005 by Mallegol et al. detailing a practical and efficient synthesis. This work, while focused on

the preparation of the trisubstituted analog, provided significant insights into controlling the

degree of formylation and isolating the diformyl derivative in high yield.

Synthetic Methodologies
The primary and most widely employed method for the synthesis of 4,4'-Diformyltriphenylamine

is the Vilsmeier-Haack reaction. This reaction involves the treatment of triphenylamine with a

Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and

a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

The Vilsmeier-Haack Reaction: A Step-by-Step Workflow
The synthesis can be broken down into three key stages: formation of the Vilsmeier reagent,

electrophilic aromatic substitution, and hydrolysis.
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Figure 1: Experimental workflow for the synthesis of 4,4'-Diformyltriphenylamine.

Detailed Experimental Protocol
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The following protocol is a widely cited method for the synthesis of 4,4'-Diformyltriphenylamine:

Materials:

Triphenylamine

N,N-Dimethylformamide (DMF), anhydrous

Phosphorus oxychloride (POCl₃)

Ethyl acetate

Cyclohexane

Sodium hydroxide (NaOH) solution (20%)

Anhydrous magnesium sulfate (MgSO₄)

Ice

Procedure:

Under an inert atmosphere (e.g., nitrogen or argon) and in an ice bath, slowly add

phosphorus oxychloride (POCl₃) dropwise to a stirred solution of anhydrous N,N-

dimethylformamide (DMF) and triphenylamine.

After the addition is complete, heat the reaction mixture to 95 °C and maintain stirring for 5

hours.

Upon completion of the reaction, cool the mixture and pour it into a beaker of ice water.

Neutralize the resulting solution to a pH of 8 using a 20% sodium hydroxide (NaOH) solution.

Extract the product with ethyl acetate (3 x 200 mL).

Wash the combined organic phases with water, dry over anhydrous magnesium sulfate

(MgSO₄), and concentrate under reduced pressure to remove the solvent.
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Purify the crude product by silica gel column chromatography using a mixture of ethyl

acetate and cyclohexane (1:5, v/v) as the eluent to yield 4,4'-Diformyltriphenylamine as a

yellow solid.[1]

Quantitative Data
The following table summarizes the key quantitative data for 4,4'-Diformyltriphenylamine and its

synthesis via the Vilsmeier-Haack reaction.

Parameter Value Reference(s)

Molecular Formula C₂₀H₁₅NO₂ [1]

Molecular Weight 301.34 g/mol [1]

Melting Point 142-146 °C [1]

Appearance
White to light yellow to green

powder/crystal
[1]

CAS Number 53566-95-3 [1]

Reaction Yield 76% [1]

Spectroscopic Characterization Data
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Technique Data Reference(s)

¹H NMR (400 MHz, CDCl₃)

δ 9.90 (s, 2H, CHO), 7.7-7.8

(m, 6H), 7.3-7.4 (m, 3H), 7.1-

7.3 (m, 4H)

[1]

¹³C NMR (101 MHz, CDCl₃)

δ 191.05, 151.72, 145.56,

131.70, 130.58, 130.21,

129.34, 126.48, 125.62

[1]

IR (KBr, cm⁻¹)

3044, 3038, 2816, 2745, 1691,

1601, 1584, 1508, 1336, 828,

772, 758

[1]

EI-MS (m/z)
302.1131 [M+H]⁺ (calculated

for C₂₀H₁₅NO₂: 301.1121)
[1]

Mechanism of the Vilsmeier-Haack Reaction
The synthesis of 4,4'-Diformyltriphenylamine via the Vilsmeier-Haack reaction proceeds

through a well-established electrophilic aromatic substitution mechanism.
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Figure 2: Mechanism of the Vilsmeier-Haack formylation of triphenylamine.

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile

and attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is

followed by the elimination of a chlorophosphate anion to generate the electrophilic

chloroiminium ion, known as the Vilsmeier reagent.

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of triphenylamine attacks

the electrophilic carbon of the Vilsmeier reagent. The para-position of the phenyl rings is

activated by the electron-donating nitrogen atom, leading to substitution at these positions.

This results in the formation of an iminium salt intermediate.

Hydrolysis: The iminium salt intermediate is then hydrolyzed during aqueous workup to yield

the final aldehyde product, 4,4'-Diformyltriphenylamine.
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Applications in Research and Development
4,4'-Diformyltriphenylamine serves as a critical building block in several areas of materials

science and drug development research:

Synthesis of Schiff Base Macrocycles: The aldehyde functional groups readily undergo

condensation reactions with primary amines to form imines (Schiff bases). This reactivity has

been exploited to construct complex macrocyclic structures with potential applications in

host-guest chemistry and as molecular sensors.

Development of Organic Dyes: It is a key component in the synthesis of novel organic dyes

for dye-sensitized solar cells (DSSCs). The triphenylamine core acts as an electron donor,

and the aldehyde groups provide a site for further functionalization to introduce electron-

accepting and anchoring groups.

Precursor for Functional Polymers: The difunctional nature of this molecule allows it to be

used as a monomer in polymerization reactions, leading to the formation of polymers with

interesting optical and electronic properties for applications in organic light-emitting diodes

(OLEDs) and other electronic devices.

Conclusion
4,4'-Diformyltriphenylamine is a compound of significant interest in the field of organic

synthesis and materials science. Its preparation, primarily through the robust and efficient

Vilsmeier-Haack reaction, has been well-established, providing researchers with reliable

access to this versatile building block. The ability to introduce two reactive aldehyde groups

onto the triphenylamine scaffold opens up a vast chemical space for the design and synthesis

of novel functional materials with tailored properties for a wide range of applications, from

renewable energy to advanced electronics. Continued research into the derivatives and

applications of 4,4'-Diformyltriphenylamine is expected to yield further innovations in these

exciting fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://patents.google.com/patent/CN103709053A/en
https://patents.google.com/patent/CN103709053A/en
https://www.benchchem.com/product/b186303#discovery-and-historical-synthesis-of-4-4-diformyltriphenylamine
https://www.benchchem.com/product/b186303#discovery-and-historical-synthesis-of-4-4-diformyltriphenylamine
https://www.benchchem.com/product/b186303#discovery-and-historical-synthesis-of-4-4-diformyltriphenylamine
https://www.benchchem.com/product/b186303#discovery-and-historical-synthesis-of-4-4-diformyltriphenylamine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b186303?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

